molecular formula C24H23N3O3S3 B2752206 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 392236-47-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2752206
CAS RN: 392236-47-4
M. Wt: 497.65
InChI Key: XNKBOCOCOKWTPQ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide (let’s call it “Compound X” ) is a synthetic organic compound. Its chemical formula is C₁₄H₁₀N₂OS , and its molecular weight is approximately 254.31 g/mol . Compound X belongs to the class of benzothiazole derivatives, which often exhibit diverse biological activities.

Scientific Research Applications

Synthesis Techniques and Material Applications

One significant area of research involves the development of novel synthesis techniques for benzothiazole derivatives. For example, a metal- and reagent-free method for synthesizing benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation has been reported, providing a greener approach to accessing these compounds, which are prevalent in pharmaceuticals and organic materials (Qian et al., 2017). Another study highlighted the efficient microwave-mediated synthesis of benzothiazole-based heterocycles, demonstrating a versatile method for creating various pharmacologically relevant structures (Darweesh et al., 2016).

Corrosion Inhibition

Benzothiazole derivatives have also been explored for their corrosion inhibiting properties. A study demonstrated that certain benzothiazole derivatives exhibit superior corrosion inhibition efficiency for carbon steel in acidic environments, which could have applications in protecting industrial machinery and infrastructure (Hu et al., 2016).

Antimicrobial Activity

The antimicrobial activity of benzothiazole derivatives is another area of significant interest. Research into N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives revealed potent antimicrobial properties against various bacterial and fungal strains, suggesting potential for the development of new antimicrobial agents (Bikobo et al., 2017).

Material Science and Photophysical Studies

In material science, the synthesis and photophysical characterization of benzothiazole derivatives have been investigated for their potential in creating fluorescent materials. These studies aim to understand the effects of solvent polarity on absorption-emission properties, which could be beneficial for developing new optical materials and sensors (Padalkar et al., 2011).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3/c1-27(2)33(29,30)16-13-11-15(12-14-16)22(28)26-24-21(17-7-3-5-9-19(17)31-24)23-25-18-8-4-6-10-20(18)32-23/h4,6,8,10-14H,3,5,7,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKBOCOCOKWTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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